Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

描述

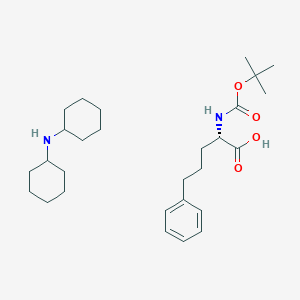

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate typically involves the protection of the amine group of the amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction Reactions: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while reduction reactions can convert it to cyclohexyl derivatives.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

Substitution: Removal of the Boc group yields the free amine.

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of cyclohexyl derivatives.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C28H46N2O4

- Molecular Weight : 474.69 g/mol

- CAS Number : 919529-74-1

- IUPAC Name : Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

The compound features a dicyclohexylamine moiety, which contributes to its stability and solubility properties, making it suitable for various chemical reactions.

Medicinal Chemistry Applications

Dicyclohexylamine derivatives have been extensively studied for their potential therapeutic effects. The specific compound is primarily utilized as a protective group in peptide synthesis, particularly in the formation of amino acid derivatives.

Case Study: Peptide Synthesis

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a protecting group for the synthesis of complex peptides. The protective group allowed for selective reactions without interfering with other functional groups present in the molecule. This method significantly improved yields and purity of the final peptide products .

Synthetic Organic Chemistry

The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules.

Applications in Synthesis

- Asymmetric Synthesis : The chiral nature of this compound facilitates asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.

- Formation of Amino Acid Derivatives : The tert-butoxycarbonyl (Boc) group is widely used in the protection of amines during synthetic procedures, thus enabling the formation of amino acid derivatives essential for drug development.

Pharmaceutical Formulations

The compound is also explored for its potential use in pharmaceutical formulations. Its properties allow it to act as an excipient or stabilizer in drug formulations.

Stability Studies

Research has indicated that formulations containing Dicyclohexylamine derivatives exhibit enhanced stability under various storage conditions, making them ideal candidates for long-term pharmaceutical applications .

作用机制

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control over functional groups is required.

相似化合物的比较

Similar Compounds

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a shorter carbon chain.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-6-phenylhexanoate: Similar structure but with a longer carbon chain.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-(4-methylphenyl)pentanoate: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is unique due to its specific chain length and the presence of a phenyl group, which can influence its reactivity and applications. The Boc protecting group provides versatility in synthetic applications, making it a valuable compound in organic chemistry.

生物活性

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate, commonly referred to as Boc-Tle-OH, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 113756-89-1

- Molecular Formula : C28H46N2O4

- Molecular Weight : 474.69 g/mol

- Purity : ≥ 95%

The compound is characterized by a dicyclohexylamine moiety and a tert-butoxycarbonyl group, which are significant for its biological interactions.

Dicyclohexylamine derivatives have been studied for their role as inhibitors of various enzymes and receptors. Specifically, they may act as diacylglycerol acyltransferase inhibitors, which are crucial in lipid metabolism and signaling pathways . The presence of the tert-butoxycarbonyl group enhances the compound's stability and solubility, facilitating its biological activity.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that Boc-Tle-OH may exhibit antitumor properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, indicating a possible role in treating inflammatory disorders.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that Boc-Tle-OH can inhibit cell proliferation in specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

- Animal Models : Animal studies have provided insights into the pharmacokinetics and bioavailability of Boc-Tle-OH, revealing favorable absorption profiles and distribution patterns that support its therapeutic use.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | |

| Neuroprotection | Reduced neuronal apoptosis | |

| Anti-inflammatory | Decreased cytokine production |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

- Formation of the dicyclohexylamine derivative.

- Coupling with the tert-butoxycarbonyl amino acid.

These synthetic routes are crucial for producing analogs with enhanced biological activity or specificity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate?

Methodological Answer: The synthesis typically involves coupling a Boc-protected amino acid derivative with dicyclohexylamine. A common approach uses Dicyclohexylcarbodiimide (DCC) as a coupling agent in a dichloromethane (CH₂Cl₂)/DMF solvent system at 0°C, followed by room-temperature stirring. Post-reaction purification via column chromatography (e.g., hexane/Et₂O) is critical to isolate the product. For example, yields of ~37% have been reported using this method, with residual starting materials requiring careful separation .

Q. How should researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Key analytical techniques include:

- ¹H/¹³C NMR : To verify stereochemistry and functional groups (e.g., tert-butyl, phenyl, and cyclohexyl signals).

- IR Spectroscopy : Confirms the presence of carbonyl (Boc group) and amine stretches.

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity, especially if chiral columns are used to detect racemization.

Referencing spectral data from prior syntheses (e.g., δ 1.4 ppm for Boc tert-butyl protons) ensures consistency .

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer: The compound is air-sensitive and should be stored under nitrogen or argon at ambient temperatures. Moisture-free environments are essential to prevent Boc-group hydrolysis. Long-term storage in amber vials at –20°C is recommended for lab-scale quantities .

Advanced Research Questions

Q. How can contradictory reports about catalytic efficiency in dicyclohexylamine-based systems be resolved?

Methodological Answer: Contradictions often arise from variations in catalyst supports (e.g., niobic acid vs. palladium/carbon) or reaction conditions (e.g., hydrogen pressure, solvent polarity). Researchers should:

- Conduct controlled comparisons using identical substrates and reaction setups.

- Analyze kinetic data (e.g., turnover frequency, activation energy) to isolate variables.

- Use advanced characterization (XPS, TEM) to assess catalyst morphology and metal dispersion .

Q. What experimental strategies minimize racemization during stereospecific derivatization?

Methodological Answer:

- Low-temperature coupling : Perform reactions at 0°C to reduce thermal racemization.

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) to stabilize the stereocenter.

- In situ monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess during synthesis.

For example, maintaining pH < 7 during Boc deprotection prevents amine protonation-induced racemization .

Q. How should researchers assess nitrosamine formation risks despite conflicting literature?

Methodological Answer: Although dicyclohexylamine itself does not form nitrosamines under standard conditions (unlike secondary amines), evaluate:

- Reaction matrices : Test for nitrosating agents (e.g., nitrites) in buffers or reagents.

- Accelerated stability studies : Expose the compound to nitrosation-promoting conditions (pH 4–6, NaNO₂) and analyze via LC-MS/MS.

- Comparative toxicology : Cross-reference with structurally similar amines (e.g., diphenylamine) known to form cytotoxic byproducts .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375925 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113756-89-1 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。